molecular formula C11H13BrO B14075940 1-(2-Bromo-4-ethylphenyl)propan-2-one

1-(2-Bromo-4-ethylphenyl)propan-2-one

Katalognummer: B14075940
Molekulargewicht: 241.12 g/mol
InChI-Schlüssel: HVFNQCDDYVCGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-ethylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological activities .

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of an ethyl group.

    1-(2-Bromo-4-methylphenyl)propan-2-one: Similar but with a methyl group instead of an ethyl group.

    1-(2-Bromo-4-chlorophenyl)propan-2-one: Similar but with a chlorine atom instead of an ethyl group

Uniqueness: 1-(2-Bromo-4-ethylphenyl)propan-2-one is unique due to the presence of both a bromine atom and an ethyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C11H13BrO

Molekulargewicht

241.12 g/mol

IUPAC-Name

1-(2-bromo-4-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO/c1-3-9-4-5-10(6-8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3

InChI-Schlüssel

HVFNQCDDYVCGAD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)CC(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.